molecular formula C12H8ClN3O2S B8592438 3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole

3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole

Cat. No. B8592438
M. Wt: 293.73 g/mol
InChI Key: KHEFUNHHWICXFD-UHFFFAOYSA-N
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Description

3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C12H8ClN3O2S and its molecular weight is 293.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole

Molecular Formula

C12H8ClN3O2S

Molecular Weight

293.73 g/mol

IUPAC Name

3-(chloromethyl)-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H8ClN3O2S/c13-5-8-7-19-12-14-10(6-15(8)12)9-3-1-2-4-11(9)16(17)18/h1-4,6-7H,5H2

InChI Key

KHEFUNHHWICXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CCl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of [6-(2-Nitro-phenyl)-imidazo[2,1-b]thiazol-3-yl]-methanol (1.0 g, 3.63 mmol) in anhydrous dichloromethane (15 ml) was slowly added thionyl chloride (2 ml, 7.5 eq). The solution turned homogenous, followed by development of a yellow precipitate. After 5 minutes, a catalytic amount of DMF (1 drop) was added and the mixture was stirred for 1 hour, concentrated to dryness, chased with CH2Cl2 (2×) then Ether (1×), and dried under reduced pressure. 1.53 g of yellow solid was obtained, and assumed to be quantitative yield. (MS, M++H=294.0)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of [6-(2-nitro-phenyl)-imidazo[2,1-b]thiazol-3-yl]-methanol (165 g, 0.6 mol) in dichloromethane (1.65 L) was added SOCl2 (400 mL, 5.5 mol) at room temperature. DMF (0.3 mL) was added and the reaction mixture was stirred at 30° C. (2 h). The reaction mixture was cooled to 0° C., and the precipitate was collected by filtration and dried in vacuo to give 3-chloromethyl-6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole as a white solid (174 g, 99% yield).
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1.65 L
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

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